molecular formula C18H13N3OS2 B2847569 (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 854002-64-5

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2847569
CAS RN: 854002-64-5
M. Wt: 351.44
InChI Key: JZDYATWMIFGBGT-GDNBJRDFSA-N
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Description

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antihyperglycemic Activity

  • Design and Synthesis for Diabetes Treatment : A study discussed the synthesis of related compounds, highlighting their potential as antihyperglycemic agents. These compounds showed promising activity linked to insulin sensitization mechanisms, making them relevant in diabetes research (Gutiérrez-Hernández et al., 2019).

Antihypertensive and Antiarrhythmic Properties

  • Potential in Treating Hypertension and Arrhythmia : Research on derivatives of this compound family has indicated their effectiveness in antiarrhythmic and antihypertensive applications. These effects are believed to be related to Ca++ ion channel antagonistic properties (Bhalgat et al., 2014).

Anticancer Properties

  • Synthesis for Anticancer Activity : Various 2-substituted benzimidazole derivatives, including those similar to the compound , have been synthesized and tested for anticancer activity. These compounds exhibited promising activity against multiple cancer cell lines (Refaat, 2010).

Antimicrobial and Antifungal Effects

  • Synthesis and Evaluation for Antimicrobial Activity : Compounds in this class have been evaluated for antimicrobial and antifungal activities. Some derivatives have shown excellent activity against a range of microorganisms (Hosamani & Shingalapur, 2011).

Anti-HIV Properties

  • Investigation as Anti-HIV Agents : Studies have also explored the use of related compounds as potent anti-HIV agents. Some derivatives have shown to be highly effective in inhibiting HIV-1 replication (Barreca et al., 2002).

Insulinomimetic and Anti-Inflammatory Agents

  • Potential as Insulinomimetic and Anti-Inflammatory Agents : Certain derivatives have demonstrated insulinomimetic and anti-inflammatory properties, suggesting their potential utility in metabolic disorders and inflammatory signaling (Ottanà et al., 2017).

Application in Neurological and Oncological Disorders

  • Inhibitors of Protein Kinase DYRK1A : New inhibitors of protein kinase DYRK1A have been identified from this compound family. These have potential applications in treating neurological or oncological disorders (Bourahla et al., 2021).

Other Pharmaceutical Applications

  • Synthesis for Various Biological Agents : Synthesis of novel 1,3-thiazolidin-4-one derivatives has also been explored for their potential as biological agents with various therapeutic applications (Venkatesh et al., 2010).

properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-benzyl-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17-15(10-16-19-13-8-4-5-9-14(13)20-16)24-18(23)21(17)11-12-6-2-1-3-7-12/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJSJFXFCKRHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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